7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one
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Overview
Description
7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 4-chlorophenol with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, such as potassium carbonate, and a solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 3-(3-Chlorophenyl)-7-hydroxy-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Comparison: Compared to its analogs, 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one exhibits unique properties due to the presence of the 4-chlorophenylmethoxy group. This substituent enhances its lipophilicity and may influence its biological activity and interaction with molecular targets. The compound’s distinct chemical structure allows for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C16H11ClO3 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2 |
InChI Key |
BAVJMUHAPDEZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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